![molecular formula C20H16F2N4O B2780111 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251619-60-9](/img/structure/B2780111.png)
2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a nitrogen-containing heterocyclic compound with a fused triazolo-pyridazinone core. Structurally, it belongs to the class of 1,2,4-triazoles, which have significant pharmacological applications. These compounds exhibit diverse biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. Additionally, they find applications in organocatalysis, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves various methods, including cyclization reactions, condensation reactions, and multicomponent reactions. For instance, 1,2,4-triazoles can be synthesized using 3-amino-1,2,4-triazole as a starting material. These synthetic strategies enable the construction of diverse bioactive molecules with potential therapeutic applications .
Molecular Structure Analysis
The molecular formula of 2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is C20H16F2N4O . It has an average mass of 366.364 Da and a monoisotopic mass of 366.129211 Da . The ChemSpider ID for this compound is 26316506 .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those containing pyridazine or triazolo[4,3-b]pyridazine moieties, have demonstrated significant pharmaceutical importance. The synthesis, structure analysis, and theoretical calculations of these compounds offer insights into their potential applications in drug design and development. For example, the study by Sallam et al. (2021) details the synthesis and characterization of a pyridazine analog, highlighting its structural and energetic properties through density functional theory (DFT) calculations and Hirshfeld surface analysis. Such studies are foundational in understanding the interaction mechanisms of these compounds with biological targets, potentially leading to novel therapeutic agents (Sallam et al., 2021).
Antimicrobial Activities
Research on fused pyrimidines and pyridazinone derivatives has revealed their antimicrobial activities. Compounds synthesized from various hydrazine derivatives and evaluated for antimicrobial properties provide a basis for the development of new antibacterial and antifungal agents. This area of research, as exemplified by the work of Hossain and Bhuiyan (2009), is crucial for addressing the growing concern of antimicrobial resistance and finding effective treatments for infectious diseases (Hossain & Bhuiyan, 2009).
Antioxidant Properties
The study of heterocyclic compounds extends to evaluating their antioxidant properties. For instance, Abuelizz et al. (2019) synthesized a series of 2-methylthio-pyrido-triazolopyrimidines and assessed their antioxidant activities using various assays. Such research is vital for discovering compounds that could mitigate oxidative stress-related diseases, offering a pathway to novel antioxidants that could complement existing therapeutic strategies (Abuelizz et al., 2019).
Eigenschaften
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O/c1-12-3-4-15(7-13(12)2)18-5-6-19-24-25(20(27)26(19)23-18)11-14-8-16(21)10-17(22)9-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWHVBNIECWFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-difluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.